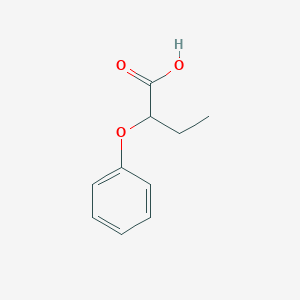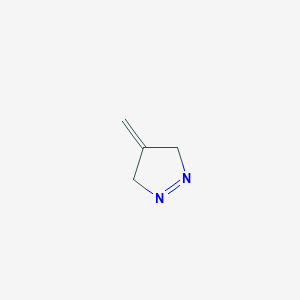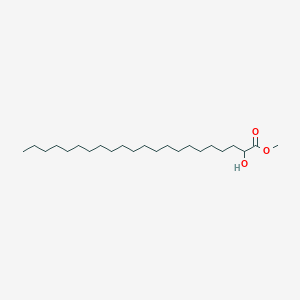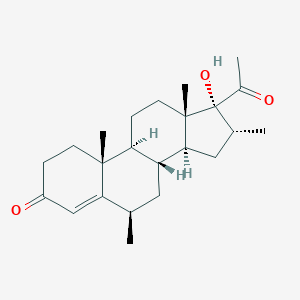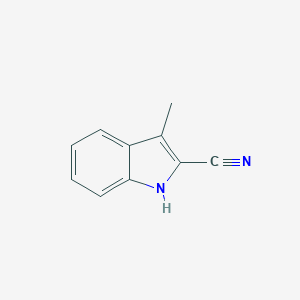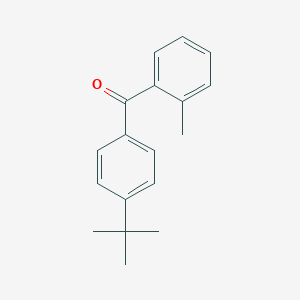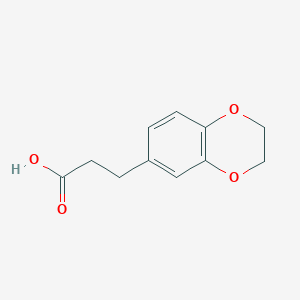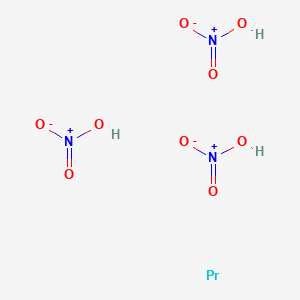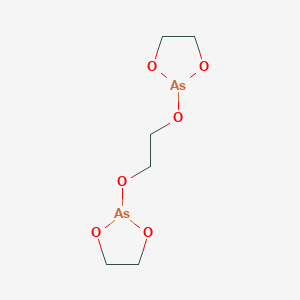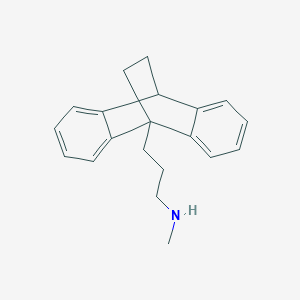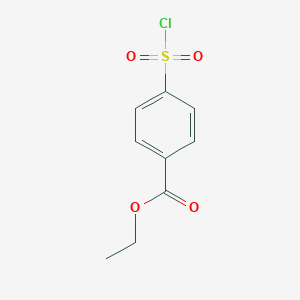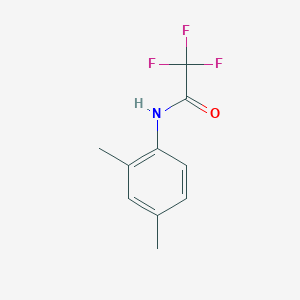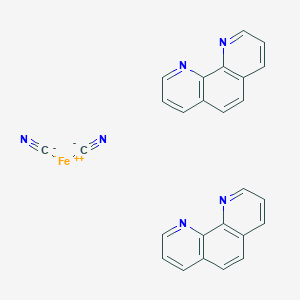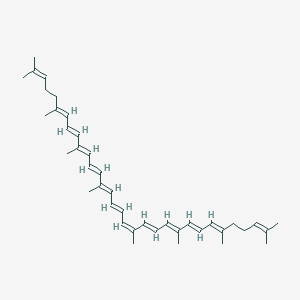
13-cis-Lycopene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lycopene is a carotenoid pigment that is found in red fruits and vegetables such as tomatoes, watermelon, and papaya. It has been extensively studied for its potential health benefits, including its antioxidant and anti-cancer properties. 13-cis-Lycopene is a geometric isomer of lycopene that has gained attention in recent years due to its unique properties.
Applications De Recherche Scientifique
Bioavailability and Isomerization
- Bioavailability and Distribution in Humans : Research has shown that 13-cis-lycopene, along with other cis-isomers, is more bioavailable than the all-trans form. This is due to the shorter length and greater solubility of cis-isomers in mixed micelles, leading to a hypothesis that cis-isomers, including 13-cis-lycopene, are more bioavailable and bioactive in the human body (Boileau et al., 2002).
- Isomerization in Human Tissues : Studies have identified that in addition to all-trans lycopene, at least three cis-isomers (including 13-cis-lycopene) are present in human serum and tissues, accounting for more than 50% of total lycopene. The presence of these isomers suggests different biological reactivities and potential health benefits (Stahl et al., 1992).
Extraction and Stability
- Extraction from Tomato Peels : A study on the extraction of lycopene from tomato peels showed that microwave-assisted extraction significantly improved all-trans and total lycopene yields, including cis-isomers like 13-cis-lycopene. This indicates potential applications in utilizing tomato byproducts for lycopene extraction (Ho et al., 2015).
- Stability in Food Processing : Research indicates that thermal processing of tomatoes, such as heating or freezing, can induce isomerization of all-trans to cis forms of lycopene, including 13-cis-lycopene. This transformation affects the nutritional quality of tomato-based foods and could be used to enhance the bioavailability of lycopene in processed food products (Shi, 2000).
Health Implications
- Antioxidant Properties and Cancer Prevention : The antioxidant properties of lycopene, including its cis-isomers, have been linked to potential health benefits. Epidemiological studies suggest that dietary intake of lycopene, particularly in its cis-forms, may reduce the risk of certain types of cancers (Lee & Chen, 2001).
- Metabolism in Liver Cells : Research on murine hepatic stellate cells showed that these cells can store and isomerize all-trans lycopene to cis forms, including 13-cis-lycopene. This finding suggests the liver's role in maintaining serum and tissue equilibrium of lycopene isomers (Teodoro et al., 2009).
Industrial Applications
- Improvement of Lycopene Bioactivity : Studies on moderate heat treatment of lycopene have shown that such processing can increase the bioactivity of lycopene samples by controlling heating, leading to cis-isomerization. This has implications for developing lycopene-rich food products and nutraceuticals with enhanced health benefits (Phan-Thi & Waché, 2014).
Molecular and Computational Studies
- Theoretical Studies on Isomerization : Computational studies have been conducted to understand the isomerization of lycopene, including transitions to 13-cis-lycopene. These studies contribute to our understanding of the molecular structure and stability of different lycopene isomers (Guo et al., 2008).
Propriétés
Numéro CAS |
13018-46-7 |
|---|---|
Nom du produit |
13-cis-Lycopene |
Formule moléculaire |
C40H56 |
Poids moléculaire |
536.9 g/mol |
Nom IUPAC |
(6E,8E,10E,12E,14E,16E,18Z,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene |
InChI |
InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21-,36-22+,37-27+,38-28+,39-29+,40-30+ |
Clé InChI |
OAIJSZIZWZSQBC-FZXCKFLSSA-N |
SMILES isomérique |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C)\C=C\C=C(/C)\C=C\C=C(/C)\CCC=C(C)C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |
SMILES canonique |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |
Synonymes |
13-CIS-LYCOPENE |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



